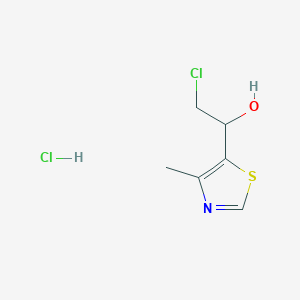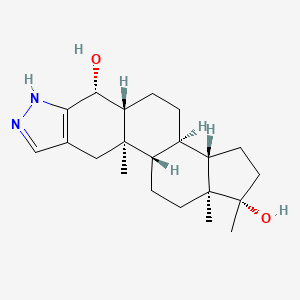
4beta-Hydroxystanozolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4beta-Hydroxystanozolol is a metabolite of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Stanozolol is known for its therapeutic use in treating hereditary angioedema and its performance-enhancing properties. This compound is formed through the hydroxylation of stanozolol and is often analyzed in doping control studies due to its presence in biological samples following stanozolol administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Hydroxystanozolol involves the hydroxylation of stanozolol. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation typically employs cytochrome P450 enzymes, which introduce a hydroxyl group at the beta position of the steroid nucleus. Chemical hydroxylation can be performed using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in doping control and research. the compound can be synthesized in bulk using optimized chemical hydroxylation methods, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4beta-Hydroxystanozolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone.
Reduction: The hydroxyl group can be reduced back to the parent stanozolol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or amines under basic conditions are typical
Major Products:
Oxidation: Formation of 4-ketostanozolol.
Reduction: Regeneration of stanozolol.
Substitution: Formation of various substituted stanozolol derivatives
Applications De Recherche Scientifique
4beta-Hydroxystanozolol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for doping control.
Biology: Studied for its metabolic pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and metabolic stability.
Industry: Utilized in the development of analytical methods for steroid detection and quantification
Mécanisme D'action
The mechanism of action of 4beta-Hydroxystanozolol involves its interaction with androgen receptors. It binds to these receptors, promoting anabolic effects such as protein synthesis and muscle growth. The hydroxylation at the beta position may alter its binding affinity and metabolic stability compared to stanozolol .
Comparaison Avec Des Composés Similaires
- 3beta-Hydroxystanozolol
- 16beta-Hydroxystanozolol
- Stanozolol
Comparison: 4beta-Hydroxystanozolol is unique due to its specific hydroxylation position, which affects its metabolic pathway and detection in biological samples. Compared to 3beta-Hydroxystanozolol and 16beta-Hydroxystanozolol, it has distinct physicochemical properties and metabolic stability .
Propriétés
Numéro CAS |
125636-92-2 |
|---|---|
Formule moléculaire |
C21H32N2O2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(1S,2R,9R,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+,21+/m1/s1 |
Clé InChI |
OCUSYXNRARMJHS-SUVJOWDWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@@H]4O)NN=C5)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
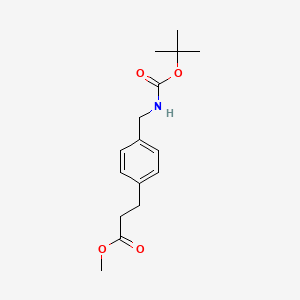

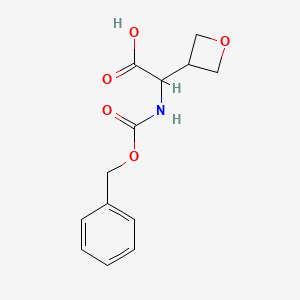
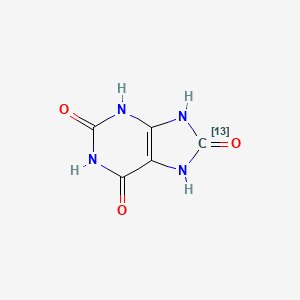
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
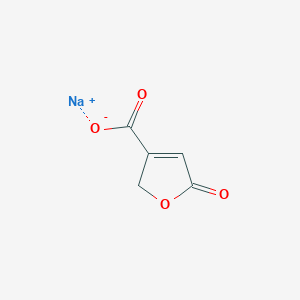
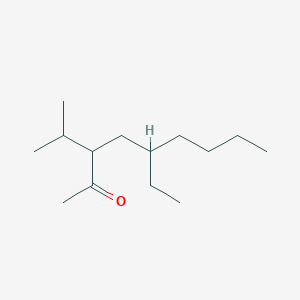
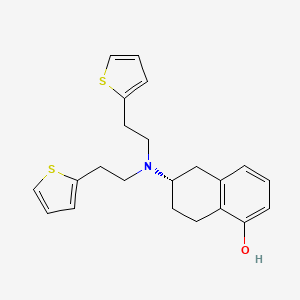
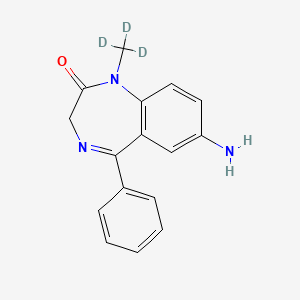
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
